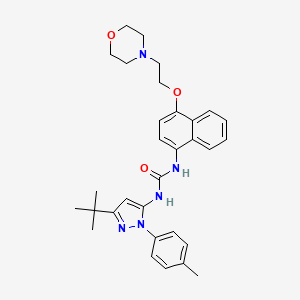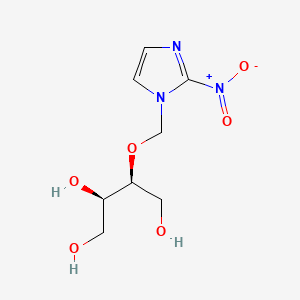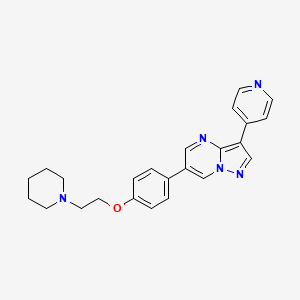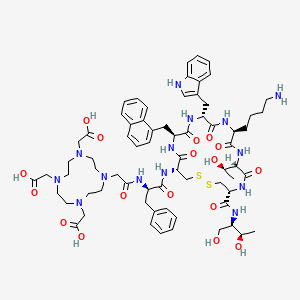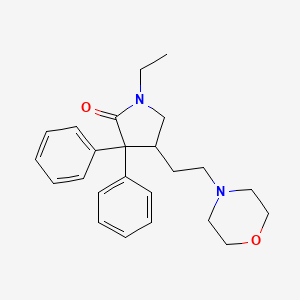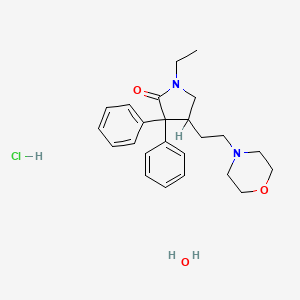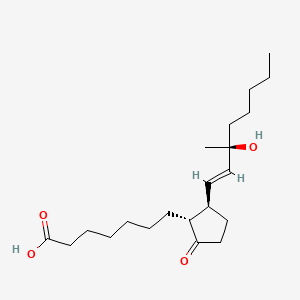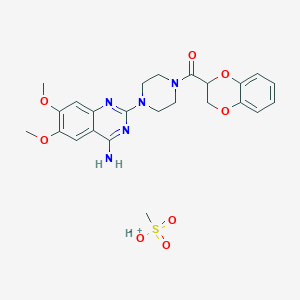
Drotaverine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Drotaverine is a benzylisoquinoline derivative known for its potent antispasmodic properties. It is primarily used to alleviate smooth muscle spasms in the gastrointestinal tract, urinary system, and gall bladder. This compound functions by inhibiting phosphodiesterase-4, an enzyme responsible for the degradation of cyclic adenosine monophosphate, leading to smooth muscle relaxation .
Aplicaciones Científicas De Investigación
Drotaverine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of phosphodiesterase inhibitors.
Biology: this compound is employed in research on smooth muscle physiology and pharmacology.
Medicine: It is investigated for its potential in treating conditions like dysmenorrhea, biliary dyskinesia, and vasomotor diseases.
Industry: this compound is used in the development of sustained-release drug delivery systems, such as superporous hydrogel hybrid systems
Mecanismo De Acción
Drotaverine exerts its effects by selectively inhibiting phosphodiesterase-4, leading to elevated levels of cyclic adenosine monophosphate. This results in the relaxation of smooth muscles. Additionally, this compound decreases the active ionized calcium supply to smooth muscle cells by inhibiting phosphodiesterase and accumulating cyclic adenosine monophosphate .
Similar Compounds:
Papaverine: Structurally related to this compound, papaverine also exhibits antispasmodic properties but is less potent.
Mebeverine: Another antispasmodic drug used for similar indications but with a different mechanism of action.
Hyoscine: Used to relieve smooth muscle spasms but works through anticholinergic effects.
Uniqueness of this compound: this compound is unique due to its selective inhibition of phosphodiesterase-4, which distinguishes it from other antispasmodic drugs that may have broader or different mechanisms of action .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of drotaverine involves several steps, starting with the preparation of 1,2-diethoxybenzene, which is then converted to 3,4-diethoxybenzene acetic acid. This intermediate is further processed to obtain 3,4-diethoxybenzene acetamide. The final step involves the cyclization of this intermediate to form this compound .
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced through a series of chemical reactions involving orthodiethoxybenzene, diethoxyphenylacetic acid, and diethoxyphenylamine. The process avoids the use of sodium cyanide, making it safer and more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: Drotaverine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Propiedades
| Drotaverine is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 leads to elevated levels of cAMP, leading to smooth muscle relaxation. Recent research showed that low levels of cAMP have been associated with brain tumorigenesis, leading to the investigation of PDE4 inhibitors as potential anticancer agents. | |
Número CAS |
14009-24-6 |
Fórmula molecular |
C24H31NO4 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline |
InChI |
InChI=1S/C24H31NO4/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20/h9-10,13-16,25H,5-8,11-12H2,1-4H3 |
Clave InChI |
OMFNSKIUKYOYRG-UHFFFAOYSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2)OCC)OCC)OCC |
SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC |
Apariencia |
Solid powder |
Otros números CAS |
14009-24-6 985-12-6 |
Descripción física |
Solid |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
985-12-6 (hydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
dihydroisoperparine drotaverin drotaverin hydrochloride drotaverine isodihydroperparine No-shpa No-spa Nospan Nospanum |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




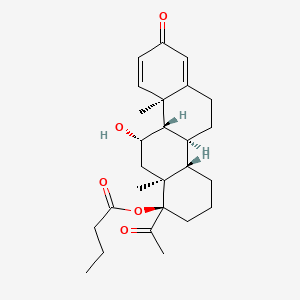


![[(7R)-4-(4-Amino-5-methylthieno[2,3-d]pyrimidin-2-yl)hexahydro-7-methyl-1H-1,4-diazepin-1-yl][2-(2H-1,2,3-triazol-2-yl)phenyl]-methanone](/img/structure/B1670887.png)
